molecular formula C15H10BrN5 B14266815 N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine CAS No. 171179-38-7

N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine

Cat. No.: B14266815
CAS No.: 171179-38-7
M. Wt: 340.18 g/mol
InChI Key: ZCTBHAZSEIICRJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine typically involves the reaction of 3-bromophenylamine with imidazo[4,5-f]quinazoline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its ability to inhibit both bacterial quorum sensing and cancer cell proliferation makes it a promising candidate for further research and development .

Properties

CAS No.

171179-38-7

Molecular Formula

C15H10BrN5

Molecular Weight

340.18 g/mol

IUPAC Name

N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine

InChI

InChI=1S/C15H10BrN5/c16-9-2-1-3-10(6-9)21-15-13-11(17-8-20-15)4-5-12-14(13)19-7-18-12/h1-8H,(H,18,19)(H,17,20,21)

InChI Key

ZCTBHAZSEIICRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C4=C(C=C3)NC=N4

Origin of Product

United States

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